molecular formula C14H16N2O5 B12883612 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide CAS No. 89205-20-9

2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide

Katalognummer: B12883612
CAS-Nummer: 89205-20-9
Molekulargewicht: 292.29 g/mol
InChI-Schlüssel: CDUOPVTWIIHDDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that includes an oxazole ring, which is known for its biological activity and versatility in chemical synthesis.

Vorbereitungsmethoden

The synthesis of 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide typically involves multistep reactions. One common method includes the use of a Stetter reaction followed by Paal-Knorr pyrrole synthesis . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like sulfuryl chloride and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core oxazole structure.

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as tubulin proteins. By binding to these proteins, the compound disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known anti-mitotic agents, making it a valuable candidate for further drug development.

Eigenschaften

CAS-Nummer

89205-20-9

Molekularformel

C14H16N2O5

Molekulargewicht

292.29 g/mol

IUPAC-Name

2-methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C14H16N2O5/c1-7-16-11(14(15)17)12(21-7)8-5-9(18-2)13(20-4)10(6-8)19-3/h5-6H,1-4H3,(H2,15,17)

InChI-Schlüssel

CDUOPVTWIIHDDO-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.